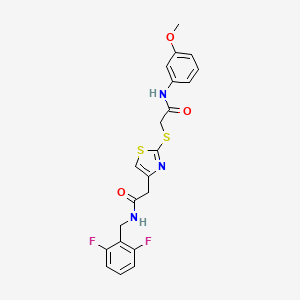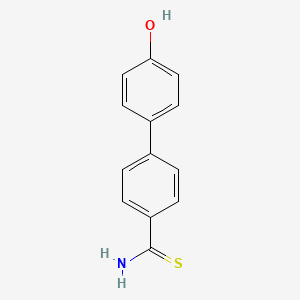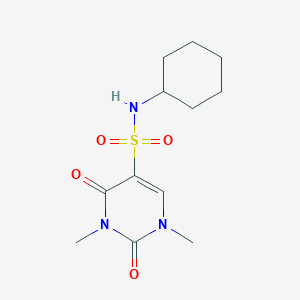![molecular formula C19H22FN3O3S B2462131 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097904-08-8](/img/structure/B2462131.png)
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The cyclopropane sulfonyl group and the fluorophenyl group are attached to the piperidine ring, which may influence the compound’s biological activity.
Scientific Research Applications
Synthesis and Characterization in Drug Development
- Identification and Synthesis in Tuberculosis Treatment: Research has identified related substances in the synthesis of drugs for treating multidrug-resistant tuberculosis. Techniques like high-performance liquid chromatography, NMR, FT-IR, and HRMS were used for rapid characterization of these substances, demonstrating the chemical's relevance in the development of tuberculosis treatments (Jayachandra et al., 2018).
Pharmacological Research
- Receptor Binding Studies for Antidepressant and Antipsychotic Drugs: The compound's analogs, particularly those with a fluorophenyl component, have been studied for their binding affinity to serotonin and dopamine receptors. This research is significant in the development of antidepressant and antipsychotic medications (Andersen et al., 1992).
- Impact on Hydrolysis-Mediated Clearance in Cancer Treatment: Studies have explored the pharmacokinetics of analogs in the context of anaplastic lymphoma kinase inhibitors, which have potential applications in cancer treatment. The research focuses on understanding how enzymatic hydrolysis in plasma affects the clearance and efficacy of these compounds (Teffera et al., 2013).
Chemical Synthesis and Reactions
- Cycloaddition Reactions for Therapeutic Compounds: The compound and its derivatives have been used in cycloaddition reactions to create therapeutically valuable structures, particularly in the synthesis of sulfamate-fused piperidin-4-ones. This process is vital for the efficient production of compounds with high diastereo- and enantioselectivity (Liu et al., 2013).
Antimicrobial and Antiviral Research
- Discovery of Antimycobacterial Spiro-piperidin-4-ones: The compound's structural analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).
- CCR5 Antagonism for Anti-HIV-1 Agents: Research into derivatives of the compound has led to the development of potent CCR5 antagonists, which are crucial in the treatment of HIV-1. These studies have been instrumental in understanding the structure-activity relationships of these antagonists (Finke et al., 2001).
Properties
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-3-1-15(2-4-16)18-7-8-19(24)23(21-18)13-14-9-11-22(12-10-14)27(25,26)17-5-6-17/h1-4,7-8,14,17H,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGMGRGBXNUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)
![ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2462054.png)



![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)


![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/no-structure.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)

